molecular formula C12H11F3N4O B13240783 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B13240783
M. Wt: 284.24 g/mol
InChI Key: OFKVXWJVHOBEGA-UHFFFAOYSA-N
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Description

2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a high-purity chemical compound designed for research and development, incorporating two pharmaceutically significant motifs: the 1,2,4-oxadiazole heterocycle and the 3-(trifluoromethyl)pyrrolidine scaffold. The 1,2,4-oxadiazole ring is a well-established and versatile pharmacophore in medicinal chemistry, prized for its role as a hydrolytically stable bioisostere for amide and ester bonds, which can improve the metabolic stability and ADMET profile of potential drug candidates . This scaffold is represented in numerous experimental and marketed drugs across therapeutic areas, including oncology, immunology, and infectious diseases . Concurrently, the pyrrolidine heterocycle, particularly when functionalized with a trifluoromethyl group, is a common feature in bioactive molecules, contributing to desirable properties such as enhanced permeability and metabolic resistance . The fusion of these two privileged structures into a single molecule creates a novel chemical entity with significant potential for interrogating complex biological targets. The primary research applications for this compound are anticipated to be in the field of oncology and drug discovery. Derivatives of 1,3,4-oxadiazole have demonstrated promising antiproliferative effects by targeting various enzymes and proteins critical for cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, the structural attributes of this compound make it a valuable intermediate for the synthesis of more complex molecules and for the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

Molecular Formula

C12H11F3N4O

Molecular Weight

284.24 g/mol

IUPAC Name

3-pyridin-2-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)11(4-6-16-7-11)10-18-9(19-20-10)8-3-1-2-5-17-8/h1-3,5,16H,4,6-7H2

InChI Key

OFKVXWJVHOBEGA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the formation of the pyrrolidine ring can be achieved under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used as a probe to study the interactions of trifluoromethylated pyrrolidines with biological targets. Its ability to modulate biological pathways makes it a valuable tool for understanding the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structural features may confer desirable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further investigation.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its trifluoromethyl group can impart unique characteristics such as increased stability and lipophilicity, making it useful in various applications.

Mechanism of Action

The mechanism of action of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the pyrrolidine and oxadiazole rings can interact with different active sites. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Modifications on the Pyrrolidine Substituent

The pyrrolidine moiety is a critical determinant of bioactivity. Key analogs include:

Compound Name Substituent on Pyrrolidine Key Properties Reference
Target Compound 3-(Trifluoromethyl) High electronegativity, metabolic stability, moderate steric bulk
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]... 1-(2-Phenylethyl) Increased lipophilicity, potential for π-π interactions, higher molecular weight
5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]... 1-(2-Phenylethyl) Stereospecific interactions due to (S)-configuration
5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-car... 1-Carbonyl linkage Enhanced hydrogen-bonding capacity, higher polarity

Analysis :

  • The trifluoromethyl group in the target compound improves metabolic stability compared to phenylethyl-substituted analogs, which may suffer from oxidative metabolism .

Variations in the Aryl/Oxadiazole-Linked Groups

The pyridine and oxadiazole moieties are conserved in many analogs, but substituents on adjacent aryl groups vary:

Compound Name Aryl/Oxadiazole Substituent Key Properties Reference
Target Compound Pyridine at position 2 Electron-withdrawing effect from CF₃ enhances binding
3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]... 4-Methylphenyl Electron-donating methyl group increases solubility
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol... 2-Chloro-5-nitrophenyl Nitro group introduces strong electron-withdrawing effects
5-Cyclopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole Cyclopropyl Conformational restriction via cyclopropane ring

Analysis :

  • Nitro-substituted analogs () may exhibit higher reactivity but reduced metabolic stability compared to CF₃ .

Heterocycle Replacements

Replacing the oxadiazole ring with other heterocycles alters electronic and steric profiles:

Compound Name Core Heterocycle Key Properties Reference
Target Compound 1,2,4-Oxadiazole Rigid, planar structure; moderate dipole moment
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]... 1,2,4-Triazole Additional nitrogen enables stronger hydrogen bonding

Analysis :

  • Triazole analogs () exhibit enhanced hydrogen-bonding capacity but may suffer from reduced metabolic stability due to additional nitrogen atoms .
  • Oxadiazole’s balance of rigidity and dipole moment makes it preferable for CNS-targeting compounds .

Physicochemical and Pharmacokinetic Considerations

Molecular Weight and Lipophilicity

  • Target Compound : Estimated molecular weight = 284 g/mol; logP ≈ 2.1 (predicted).
  • Phenylethyl-Substituted Analogs (): Higher molecular weights (~350–400 g/mol) and logP (~3.5) due to aromatic groups .
  • Triazole Analogs (): Lower molecular weight (214 g/mol) but similar logP (~2.0) .

Implications :

  • The target compound’s intermediate size and lipophilicity may optimize blood-brain barrier penetration compared to bulkier analogs .

Metabolic Stability

  • CF₃ groups resist oxidative metabolism, whereas methyl or phenyl groups are prone to CYP450-mediated degradation .
  • Nitro-substituted analogs () may form reactive metabolites, limiting therapeutic utility .

Biological Activity

The compound 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a member of the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C12_{12}H12_{12}F3_{3}N5_{5}O
  • Molecular Weight : 303.25 g/mol

Biological Activities

Compounds containing the 1,2,4-oxadiazole moiety are known for a wide range of biological activities. The specific activities associated with 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine include:

  • Anticancer Activity :
    • A study demonstrated that derivatives with oxadiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown IC50_{50} values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate potential effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Some oxadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX), which are critical in the inflammatory process .
  • Antiparasitic Activity :
    • Research indicates that certain oxadiazole compounds exhibit activity against parasitic infections, suggesting potential applications in treating diseases like malaria and leishmaniasis .

The biological activity of 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation (e.g., COX enzymes) .
  • Cell Cycle Disruption : Some studies have shown that these compounds can induce apoptosis in cancer cells by disrupting their cell cycle .

Case Studies

  • Cytotoxicity Assessment :
    • A study assessed the cytotoxic effects of various oxadiazole derivatives on HeLa cells. The results indicated that modifications at the pyrrolidine position significantly enhanced cytotoxicity, with some derivatives achieving IC50_{50} values below 10 µM .
  • Antimicrobial Testing :
    • In a comparative study of oxadiazole derivatives, 2-{5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine was tested against a panel of bacterial strains. Results showed promising activity comparable to standard antibiotics .

Data Tables

Activity TypeTarget Organism/Cell LineIC50_{50} / μMReference
AnticancerHeLa<10
AntibacterialStaphylococcus aureus15
Anti-inflammatoryCOX Inhibition-
AntiparasiticPlasmodium falciparum20

Q & A

Q. Methodological Answer :

  • LC-MS/MS : Monitor transient intermediates (e.g., amidoximes) with electrospray ionization (ESI+) and collision-induced dissociation (CID) to confirm molecular ions.
  • In situ IR spectroscopy : Track nitrile-to-amidoxime conversion via disappearance of the C≡N stretch (~2250 cm⁻¹) and emergence of N-H/O-H stretches .
  • X-ray photoelectron spectroscopy (XPS) : Validate the oxidation state of nitrogen atoms in the oxadiazole ring .

Table 2 : Key Spectral Signatures

IntermediateNMR (¹H, 400 MHz)IR (cm⁻¹)
Amidoximeδ 8.2 (s, 1H, NH₂)3350 (N-H)
Cyclized productδ 8.9 (s, 1H, pyridine H6)1650 (C=N-O)

How does the trifluoromethyl group influence the compound’s binding to biological targets?

Methodological Answer :
The -CF₃ group enhances binding via:

  • Hydrophobic interactions : Filling nonpolar pockets in targets (e.g., GPCRs or enzymes).
  • Electron-withdrawing effects : Stabilizing charge-transfer interactions with aromatic residues.

Q. Experimental Design :

  • Molecular docking (AutoDock Vina) : Compare binding scores of CF₃ vs. CH₃ analogs to targets like S1P1 receptors .
  • Mutagenesis studies : Replace Phe³⁵⁶ in the binding pocket with Ala to assess π-π stacking loss.

Example : SEW2871 (a related oxadiazole) showed 10-fold higher affinity for S1P1 over S1P3 due to CF₃-mediated hydrophobic packing .

How can researchers reconcile discrepancies in in vitro vs. in vivo efficacy data?

Methodological Answer :
Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Metabolite ID (LC-HRMS) : Identify major metabolites (e.g., oxadiazole ring cleavage products) using hepatocyte incubations.
  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and logP to optimize bioavailability .

Case Study : Flufenoxadiazam (a pesticidal oxadiazole) showed reduced in vivo activity due to rapid CYP450-mediated degradation. Structural stabilization via methyl substitution improved t₁/₂ from 2.1 to 8.7 hours .

What strategies are recommended for analyzing photodecomposition under experimental conditions?

Q. Methodological Answer :

  • UV-Vis spectroscopy : Monitor λmax shifts (e.g., 270 nm for oxadiazole) under controlled light exposure.
  • Mass spectrometry : Identify photoproducts (e.g., pyridine-ring-opened species).
  • Quantum yield calculation : Use actinometry (ferrioxalate) to quantify degradation rates .

Table 3 : Photostability in Common Solvents

SolventHalf-life (h, 365 nm)Major Degradation Pathway
Acetonitrile48C-N bond cleavage
Methanol12Oxadiazole ring opening

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